molecular formula C30H39N5O8 B12461505 (2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid

(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid

Cat. No.: B12461505
M. Wt: 597.7 g/mol
InChI Key: CUENDMDZGGRSFB-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-terminally acetylated Leu-enkephalin is a modified form of the endogenous peptide Leu-enkephalin. Leu-enkephalin is a pentapeptide composed of five amino acids: tyrosine, glycine, glycine, phenylalanine, and leucine. This compound acts as an agonist at opioid receptors, primarily targeting the delta opioid receptors. The N-terminal acetylation enhances the stability and bioavailability of the peptide, making it a valuable compound for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-terminally acetylated Leu-enkephalin involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the N-terminal acetylation is achieved by treating the peptide with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of N-terminally acetylated Leu-enkephalin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-terminally acetylated Leu-enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-terminally acetylated Leu-enkephalin has a wide range of applications in scientific research:

Mechanism of Action

N-terminally acetylated Leu-enkephalin exerts its effects by binding to opioid receptors, primarily the delta opioid receptors. Upon binding, it activates the G-protein-coupled receptor signaling pathway, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Met-enkephalin: Another endogenous opioid peptide with a similar structure but containing methionine instead of leucine.

    Dynorphins: A class of opioid peptides that primarily target kappa opioid receptors.

    Endorphins: Endogenous peptides that act on mu opioid receptors.

Uniqueness

N-terminally acetylated Leu-enkephalin is unique due to its N-terminal acetylation, which enhances its stability and bioavailability compared to its non-acetylated counterpart. This modification makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C30H39N5O8

Molecular Weight

597.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25-/m0/s1

InChI Key

CUENDMDZGGRSFB-SDHOMARFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N

Origin of Product

United States

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